2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing and printing textiles, as well as in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-amino-2,7-naphthalenedisulfonic acid, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinylamine, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: Finally, the compound is neutralized with potassium and sodium salts to form the potassium sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being packaged for use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Chlorine, nitric acid.
Major Products
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of aromatic amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in colorimetric assays to detect the presence of various analytes.
Biology
Histology: Used as a staining agent to visualize cellular components under a microscope.
Biochemistry: Investigated for its interactions with proteins and nucleic acids.
Medicine
Pharmacology: Studied for its potential therapeutic effects and interactions with biological targets.
Industry
Textile Industry: Utilized in the dyeing and printing of fabrics.
Paper Industry: Used to color paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with proteins, nucleic acids, and other biomolecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-5-hydroxy-, potassium sodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-hydroxy-, potassium sodium salt
Uniqueness
This compound is unique due to the presence of multiple azo groups and sulfonic acid groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for a wide range of applications in various fields.
Properties
CAS No. |
72828-72-9 |
---|---|
Molecular Formula |
C28H18ClK3N8Na2O18S6 |
Molecular Weight |
1145.6 g/mol |
IUPAC Name |
tripotassium;disodium;4-amino-3-[[5-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H23ClN8O18S6.3K.2Na/c1-11-22(29)27(33-28(31-11)56(2,39)40)32-13-3-5-17(58(44,45)46)15(9-13)34-36-24-19(60(50,51)52)7-12-8-20(61(53,54)55)25(26(38)21(12)23(24)30)37-35-16-10-14(57(41,42)43)4-6-18(16)59(47,48)49;;;;;/h3-10,38H,30H2,1-2H3,(H,31,32,33)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55);;;;;/q;5*+1/p-5 |
InChI Key |
XMVCJSZZYPGFCK-UHFFFAOYSA-I |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[K+].[K+].[K+] |
Origin of Product |
United States |
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